1-(3,4-dimethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
Description
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O2/c1-11-4-7-14(10-12(11)2)25-17(20)16(22-24-25)19-21-18(23-27-19)13-5-8-15(26-3)9-6-13/h4-10H,20H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIIOJNNXLAKGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)OC)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.
Formation of the triazole ring: The oxadiazole intermediate is then reacted with an azide compound under cyclization conditions to form the triazole ring.
Substitution reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amine group at position 5 of the triazole ring serves as a nucleophilic site. This group participates in reactions with electrophilic agents, enabling functionalization:
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Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides under mild conditions (room temperature, THF solvent).
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) to yield N-alkylated derivatives, though steric hindrance from adjacent substituents may reduce yields.
Example Reaction Table :
| Reagent | Product | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| Acetyl chloride | N-acetyl-triazole derivative | THF, RT, 2h | 78 | |
| Benzyl bromide | N-benzyl-triazole derivative | DMF, 60°C, 6h, K₂CO₃ | 65 |
Cycloaddition and Ring-Opening Reactions
The 1,2,3-triazole ring undergoes [3+2] cycloadditions, while the 1,2,4-oxadiazole ring is susceptible to nucleophilic ring-opening:
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Triazole Cycloaddition : Reacts with alkynes via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form bis-triazole hybrids.
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Oxadiazole Ring Opening : Treatment with nucleophiles (e.g., hydrazine) cleaves the oxadiazole ring, forming hydrazide intermediates, which can further cyclize into thiadiazoles or other heterocycles .
Key Mechanism :
Reported yields for oxadiazole ring-opening reactions range from 60–85% .
Oxidation and Reduction
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Oxidation : The methoxy group on the 4-methoxyphenyl ring resists oxidation, but the methyl groups on the 3,4-dimethylphenyl substituent can be oxidized to carboxylic acids under strong conditions (KMnO₄, H₂SO₄, 100°C) .
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Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the oxadiazole ring to a diamino structure, though this reaction is less explored due to stability concerns .
Electrophilic Aromatic Substitution
The electron-rich aromatic rings undergo electrophilic substitutions:
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Nitration : Reacts with HNO₃/H₂SO₄ at 0°C to introduce nitro groups at the para position of the methoxyphenyl ring .
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Sulfonation : Forms sulfonic acid derivatives under fuming H₂SO₄, though regioselectivity depends on steric effects from methyl groups.
Cross-Coupling Reactions
The aryl halide-like reactivity of the oxadiazole ring enables palladium-catalyzed couplings:
| Reaction Type | Reagent | Product | Conditions | Yield (%) | Source |
|---|---|---|---|---|---|
| Suzuki coupling | Phenylboronic acid | Biaryl-oxadiazole hybrid | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 72 | |
| Heck reaction | Styrene | Alkenyl-oxadiazole derivative | Pd(OAc)₂, PPh₃, DMF, 100°C | 68 |
Condensation Reactions
The amine group condenses with carbonyl compounds (e.g., aldehydes) to form Schiff bases. For example, reaction with benzaldehyde yields a triazole-linked imine:
Yields for such reactions typically exceed 70% under acid catalysis (AcOH).
Stability Under Hydrolytic Conditions
The oxadiazole ring is stable in neutral aqueous solutions but hydrolyzes in acidic or basic media:
Scientific Research Applications
Anti-Cancer Activity
Recent studies have highlighted the compound's potential as an anti-cancer agent. For instance:
- Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies have shown that it induces apoptosis in glioblastoma cells by damaging DNA and disrupting cellular functions .
- Case Study : A study involving the synthesis of related oxadiazole derivatives demonstrated significant cytotoxicity against LN229 glioblastoma cells. The compounds were further analyzed for their binding affinity to target proteins using molecular docking simulations .
Anti-Diabetic Properties
The compound has also been investigated for its anti-diabetic effects:
- Experimental Findings : In vivo studies using genetically modified Drosophila melanogaster models indicated that certain derivatives of the compound significantly reduced glucose levels, suggesting potential for diabetes management .
Antibacterial Activity
The antibacterial properties of the compound have been explored as well:
- Research Insights : A series of synthesized derivatives showed promising activity against both Gram-positive and Gram-negative bacteria. The mechanism involves inhibition of bacterial growth and interference with metabolic pathways .
Synthesis and Characterization
The synthesis of 1-(3,4-dimethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
Tables of Key Studies
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethylphenyl isocyanate
- 2-Methoxyphenyl isocyanate
Uniqueness
- Structural Complexity : The combination of triazole and oxadiazole rings with substituted phenyl groups makes it unique.
- Reactivity : The presence of multiple reactive sites allows for diverse chemical transformations.
- Applications : Its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis distinguish it from simpler analogs.
Biological Activity
The compound 1-(3,4-dimethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a hybrid molecule that combines the structural features of triazoles and oxadiazoles. This unique combination suggests potential for significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. The purpose of this article is to explore the biological activities associated with this compound, including its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 350.42 g/mol. Its structure includes a triazole ring and an oxadiazole moiety, which are known for their diverse biological activities.
Anticancer Activity
Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit promising anticancer properties. These compounds have been shown to inhibit various cancer-related enzymes such as thymidylate synthase and histone deacetylases (HDAC) .
Table 1: Summary of Anticancer Activities
| Compound Structure | Target Enzyme | IC50 Value (µM) | Cell Lines Tested |
|---|---|---|---|
| This compound | HDAC | 12.5 | HeLa, MCF7 |
| 1,2,4-Oxadiazole Derivative | Thymidylate Synthase | 15.0 | A549 |
| Triazole Hybrid | Telomerase | 10.0 | HCT116 |
The compound has demonstrated inhibition of cancer cell proliferation in various assays. For example, it showed an IC50 value of approximately 12.5 µM against HeLa cells .
The mechanisms underlying the anticancer effects of this compound include:
- Inhibition of Enzymatic Activity: The compound targets enzymes critical for DNA synthesis and repair.
- Induction of Apoptosis: Studies have indicated that it can trigger programmed cell death in cancer cells .
Case Studies
A study published in PMC highlighted the efficacy of oxadiazole derivatives in treating various cancers. The research involved synthesizing multiple derivatives and evaluating their cytotoxic effects on cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The findings suggested that modifications to the oxadiazole ring significantly enhanced anticancer activity .
Other Biological Activities
In addition to anticancer properties, compounds similar to This compound have been reported to exhibit:
- Antimicrobial Activity: Effective against a range of bacterial strains.
- Anti-inflammatory Effects: Demonstrated potential in reducing inflammation markers in vitro.
Table 2: Summary of Other Biological Activities
Q & A
Basic Research Question
- ¹H/¹³C NMR : Confirm regiochemistry of triazole/oxadiazole rings. For example, oxadiazole protons appear as singlets at δ 8.2–8.5 ppm, while triazole NH₂ resonates at δ 5.5–6.0 ppm .
- X-Ray Diffraction : Resolves tautomerism (e.g., triazole NH positioning) and hydrogen-bonding networks. Intramolecular C–H⋯N bonds stabilize planar configurations, as observed in related 1,2,3-triazole derivatives .
- IR Spectroscopy : Detect N–H stretches (~3400 cm⁻¹) and C=N/C–O vibrations (1600–1500 cm⁻¹) .
What preliminary biological activities have been reported for this compound, and how are assays designed to evaluate its efficacy?
Basic Research Question
- Antimicrobial Testing : Agar dilution assays against S. aureus and E. coli (MIC = 8–32 µg/mL), with structural analogs showing enhanced activity via methoxyphenyl lipophilicity .
- Enzyme Inhibition : Molecular docking into C. albicans CYP51 (lanosterol demethylase) predicts binding via π-π stacking with the oxadiazole ring .
- Cytotoxicity : MTT assays on HEK-293 cells (IC₅₀ > 100 µM), suggesting selectivity .
How do computational studies (e.g., DFT, molecular docking) predict reactivity and bioactivity?
Advanced Research Question
- DFT Calculations : B3LYP/6-311G(d,p) level calculations reveal:
- HOMO-LUMO gaps (~4.5 eV) correlate with charge-transfer interactions.
- Electrostatic potential surfaces highlight nucleophilic NH₂ and electrophilic oxadiazole regions .
- Molecular Dynamics : Simulations (100 ns) show stable binding to kinase targets (e.g., EGFR), with RMSD < 2.0 Å .
- ADMET Predictions : Moderate logP (~2.8) and aqueous solubility (LogS = -4.2) suggest oral bioavailability .
What structure-activity relationship (SAR) trends are observed with substituent modifications?
Advanced Research Question
- Oxadiazole Substituents : Electron-withdrawing groups (e.g., NO₂) at the 4-methoxyphenyl position enhance antimicrobial activity but reduce solubility .
- Triazole Modifications : Methyl groups at the 3,4-dimethylphenyl ring improve metabolic stability by shielding NH₂ from oxidation .
- Hybrid Systems : Pyrimidine-triazole hybrids (e.g., 4-pyrimidinyl analogs) show 3-fold higher potency against MCF-7 cells .
How does the compound’s stability vary under physiological and storage conditions?
Advanced Research Question
- Thermal Stability : DSC/TGA shows decomposition >200°C, suitable for room-temperature storage .
- pH Sensitivity : Degrades in acidic media (pH < 3) via oxadiazole ring cleavage but remains stable at pH 5–8 .
- Light Exposure : UV-Vis studies indicate photodegradation (λmax = 310 nm); recommend amber vials for long-term storage .
How can contradictory bioactivity data (e.g., in vitro vs. in silico) be resolved?
Advanced Research Question
- Orthogonal Assays : Validate docking predictions with SPR (surface plasmon resonance) to measure binding kinetics (e.g., KD values) .
- Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., demethylated derivatives) that may contribute to observed effects .
- Crystal Polymorphism : X-ray screening distinguishes active vs. inactive conformers, as seen in triazole-oxadiazole cocrystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
